molecular formula C7H12O2 B574271 2-Butanone, 4-(1-propenyloxy)- (9CI) CAS No. 183367-77-3

2-Butanone, 4-(1-propenyloxy)- (9CI)

Cat. No.: B574271
CAS No.: 183367-77-3
M. Wt: 128.171
InChI Key: KNDQVIYOWJAVAV-UHFFFAOYSA-N
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Description

2-Butanone, 4-(1-propenyloxy)- (9CI) is a ketone derivative with the molecular formula C₇H₁₂O₂ (approximate molecular weight: 128.17 g/mol). The compound features a 4-(1-propenyloxy) substituent attached to the 2-butanone backbone, making it an allyl ether derivative. Allyl ethers are notable for their reactivity, particularly in rearrangements (e.g., Claisen rearrangement) and polymerization reactions.

Properties

CAS No.

183367-77-3

Molecular Formula

C7H12O2

Molecular Weight

128.171

IUPAC Name

4-prop-1-enoxybutan-2-one

InChI

InChI=1S/C7H12O2/c1-3-5-9-6-4-7(2)8/h3,5H,4,6H2,1-2H3

InChI Key

KNDQVIYOWJAVAV-UHFFFAOYSA-N

SMILES

CC=COCCC(=O)C

Synonyms

2-Butanone, 4-(1-propenyloxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Butanone, 4-(1-propenyloxy)- (9CI) with structurally related compounds, emphasizing substituent effects on properties and reactivity:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity References
2-Butanone, 4-(1-propenyloxy)- (9CI) 4-(1-propenyloxy) C₇H₁₂O₂ 128.17 Allyl ether group; prone to Claisen rearrangement, oxidation, or polymerization
2-Butanone, 4-(2-propenylthio)- (9CI) 4-(2-propenylthio) C₇H₁₂OS 144.23 Thioether group; higher boiling point due to sulfur’s polarizability; less reactive than oxygen analogs
2-Butanone, 3-bromo-4-(2-propenyloxy) 3-bromo, 4-(2-propenyloxy) C₇H₁₁BrO₂ 207.07 Bromine enhances electrophilicity at C3; potential for nucleophilic substitution reactions
2-Butanone, 3-methyl-4-propoxy- (9CI) 3-methyl, 4-propoxy C₈H₁₆O₂ 144.21 Saturated ether; stable under acidic conditions; lower reactivity compared to allyl ethers
2-Butanone, 4-(2-pyrimidinyl)- (9CI) 4-(2-pyrimidinyl) C₈H₁₀N₂O 150.18 Aromatic pyrimidine substituent; potential for hydrogen bonding and π-π interactions

Physicochemical Properties

  • Boiling Points and Solubility: The thioether analog (C₇H₁₂OS) likely has a higher boiling point than the oxygen-based allyl ether due to sulfur’s greater polarizability and stronger van der Waals interactions . Aromatic substituents (e.g., pyrimidine) enhance solubility in polar solvents via hydrogen bonding and π-stacking interactions .
  • Reactivity :

    • Allyl ethers (target compound) undergo Claisen rearrangement at elevated temperatures, forming γ,δ-unsaturated carbonyl compounds. This contrasts with saturated ethers (e.g., 4-propoxy), which resist such rearrangements .
    • Thioethers are less reactive in oxidation compared to ethers but more susceptible to alkylation or nucleophilic attack at sulfur .

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